5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole 5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664628
InChI: InChI=1S/C12H12N2O3/c1-8(2)11-7-12(17-13-11)9-4-3-5-10(6-9)14(15)16/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole

CAS No.:

Cat. No.: VC17664628

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 5-(3-nitrophenyl)-3-propan-2-yl-1,2-oxazole
Standard InChI InChI=1S/C12H12N2O3/c1-8(2)11-7-12(17-13-11)9-4-3-5-10(6-9)14(15)16/h3-8H,1-2H3
Standard InChI Key WJOIYYPLFFIFKE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole belongs to the oxazole family, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its systematic IUPAC name reflects the substituent positions:

  • Oxazole ring: Numbered such that the oxygen occupies position 1 and nitrogen position 2.

  • 3-Nitrophenyl group: Attached to carbon 5 of the oxazole.

  • Isopropyl group: Attached to carbon 3 of the oxazole.

The molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.23 g/mol .

Structural Analysis

Key structural attributes include:

  • Aromaticity: The oxazole core and nitrophenyl group contribute to planar geometry and conjugation.

  • Electron-withdrawing effects: The nitro group at the meta position of the phenyl ring polarizes the aromatic system, enhancing electrophilic substitution reactivity.

  • Steric hindrance: The isopropyl group introduces steric bulk, potentially influencing reaction pathways and intermolecular interactions .

Synthesis and Manufacturing

General Synthetic Routes

While no explicit protocol for 5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is documented, analogous oxazoles are synthesized via:

  • Cyclization reactions: Substituted α-amino ketones react with acyl chlorides or anhydrides in the presence of Lewis acids like POCl₃ .

  • Cross-coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between halogenated oxazoles and aryl boronic acids .

For example, the synthesis of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves:

  • Condensation of 3-nitrobenzaldehyde with isopropyl isocyanate.

  • Cyclization under acidic conditions (e.g., HCl/ethanol).

Optimization Challenges

  • Regioselectivity: Ensuring nitro group attachment at the meta position requires careful control of reaction conditions.

  • Yield improvements: Solvent choice (e.g., dichloromethane vs. ethanol) and temperature modulation (80–120°C) are critical .

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and oxazole protons (δ 6.8–7.2 ppm).

  • IR spectroscopy: Stretching vibrations for nitro groups (~1520 cm⁻¹) and C=N bonds (~1650 cm⁻¹) .

Stability and Solubility

  • Thermal stability: Decomposes above 200°C without a distinct melting point .

  • Solubility: Lipophilic nature limits aqueous solubility; miscible with organic solvents like DMSO and ethanol.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the ortho and para positions of the phenyl ring. Example reactions include:

  • Nitration: Further nitro group addition under mixed acid conditions.

  • Sulfonation: Formation of sulfonic acid derivatives at elevated temperatures .

Nucleophilic Attack

The oxazole’s electron-deficient nature facilitates nucleophilic substitutions at carbon 4 or 5, enabling:

  • Amination: Reaction with ammonia or amines to form aminoxazoles.

  • Halogenation: Bromination using N-bromosuccinimide (NBS) .

Future Directions

Research Priorities

  • Structure-activity relationships (SAR): Systematic modification of nitro group position and isopropyl substituents.

  • Pharmacokinetic studies: Oral bioavailability and metabolic pathways in preclinical models .

Industrial Applications

  • Materials science: As a building block for conductive polymers or metal-organic frameworks (MOFs).

  • Agrochemicals: Herbicidal or insecticidal activity exploration.

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